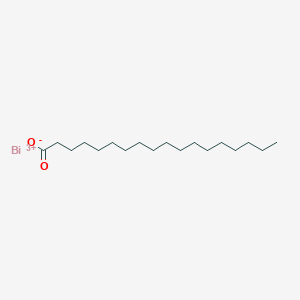

Bismuth(3+) stearate

Description

Properties

IUPAC Name |

bismuth;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHHBRQMPXNXEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BiO2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13283-68-6 | |

| Record name | Bismuth(3+) stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth(3+) stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Lamellar Architecture: A Technical Guide to the Crystal Structure Analysis of Bismuth(3+) Stearate via X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the complexities of elucidating the crystal structure of Bismuth(3+) stearate, a compound of interest in pharmaceuticals and materials science. While a definitive single-crystal structure remains elusive in publicly available literature, this document synthesizes current knowledge from powder X-ray diffraction (XRD) studies to provide a comprehensive understanding of its layered architecture. We present detailed experimental protocols, compiled crystallographic data, and logical workflows to guide researchers in their analytical endeavors.

Introduction: The Challenge of Bismuth Stearate Crystallography

Bismuth(3+) stearate, an organometallic compound formed from bismuth and stearic acid, finds applications ranging from a stabilizer in plastics to an active ingredient in gastrointestinal treatments[1]. Despite its utility, a complete single-crystal X-ray diffraction analysis, the gold standard for structural elucidation, has not been reported. Scientific investigations consistently point towards the formation of complex bismuth oxohydroxostearates, often with a general formula like Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆, rather than a simple neutral salt of Bi(C₁₇H₃₅COO)₃[2].

These compounds typically exhibit a lamellar, or layered, crystal structure, a common feature among metal carboxylates. This morphology, characterized by plate-like crystals often no more than 50-100 nm thick, presents significant challenges for growing single crystals suitable for diffraction studies[2]. Consequently, powder X-ray diffraction (PXRD) remains the primary tool for structural analysis. PXRD data reveal a highly ordered stacking of metal-ion layers and carboxylate anions, leading to characteristic diffraction patterns at small angles[2].

Synthesis of Bismuth Stearate: Protocols and Products

The synthesis of bismuth stearate is a critical step that dictates the final composition and crystalline properties of the material. The most frequently reported methods involve the precipitation of a bismuth salt with a stearate salt in an aqueous solution. The pH, temperature, and molar ratio of reactants are key parameters influencing the product's structure.

Synthesis of Bismuth Oxohydroxostearate

This protocol is adapted from studies that consistently yield a bismuth oxohydroxostearate complex[2].

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Bismuth(III) perchlorate

-

Stearic acid (C₁₇H₃₅COOH)

-

Sodium hydroxide (NaOH)

-

Nitric acid (HNO₃) or Perchloric acid (HClO₄)

-

Distilled water

Procedure:

-

Preparation of Sodium Stearate Solution: Neutralize stearic acid with a stoichiometric amount of sodium hydroxide solution to prepare an aqueous sodium stearate solution.

-

Preparation of Bismuth Solution: Dissolve bismuth(III) nitrate or perchlorate in distilled water, acidified with nitric acid or perchloric acid to prevent hydrolysis.

-

Precipitation: Heat the sodium stearate solution to approximately 80°C. Add the bismuth salt solution dropwise to the hot sodium stearate solution under vigorous stirring. Maintain the pH of the mixture around 1.0. A molar ratio of stearate to bismuth of approximately 1.05 is recommended[2].

-

Washing and Drying: The resulting white precipitate is filtered and washed sequentially with a dilute nitric acid solution (pH 1) and then with hot distilled water (60°C) to remove unreacted precursors and soluble byproducts[2]. The washed precipitate is then dried in an oven at around 100°C.

The logical workflow for the synthesis and subsequent characterization is depicted below.

References

A Technical Guide to the Thermal Decomposition Mechanism of Bismuth(III) Stearate

Abstract: Bismuth(III) stearate, an organometallic compound, sees wide application in pharmaceuticals, cosmetics, and as a stabilizer in the polymer industry[1]. Its efficacy and safety in these roles are intrinsically linked to its thermal stability. Understanding the thermal decomposition mechanism is therefore critical for defining processing limits, predicting shelf-life, and ensuring product quality. This technical guide provides an in-depth analysis of the thermal decomposition pathway of bismuth(III) stearate, summarizing key quantitative data, detailing experimental protocols, and visualizing the process for researchers, scientists, and drug development professionals.

Overview of the Decomposition Process

The thermal decomposition of bismuth(III) stearate is a complex, multi-step process that is initiated by melting.[2] The specific pathway and transition temperatures can vary depending on the exact composition of the compound, such as for bismuth oxohydroxostearate, Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆, versus a solid solution of the same with stearic acid.[2][3]

Generally, following an initial endothermic melting phase, the decomposition proceeds through several sharp, exothermic stages.[3] These stages involve the destruction of the stearate ions, leading to the formation of a final residue composed of bismuth oxide (Bi₂O₃) and dispersed metallic bismuth.[2][3] At temperatures above 500°C, further exothermic effects can be observed, which are associated with the oxidation of the newly formed metallic bismuth.[2][3]

Data Presentation: Thermal Events and Kinetics

Quantitative analysis through techniques like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) provides insight into the specific temperatures of decomposition events and the kinetics of the process.

Table 1: Key Thermal Events of Bismuth Oxohydroxostearates

This table summarizes the critical endothermic (melting) and exothermic (decomposition) events observed during the thermal analysis of two different bismuth stearate compounds heated at a rate of 10°C/min.[3]

| Compound | Event Type | Peak Temperature (°C) | Description |

| Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆ | Endothermic | 150 | Melting |

| Exothermic | 300 | Destruction of stearate ions / Oxide formation | |

| Exothermic | 410 | Destruction of stearate ions / Oxide formation | |

| Solid Solution with Stearic Acid | Endothermic | 70 | Melting of free stearic acid |

| Endothermic | 100 | Melting of bismuth oxohydroxostearate | |

| Exothermic | 320 | Decomposition / Oxide formation | |

| Exothermic | 380 | Decomposition / Oxide formation | |

| Exothermic | 440 | Decomposition / Oxide formation | |

| Exothermic | 500 | Decomposition / Oxide formation | |

| General Observation | Endothermic | 271 | Melting of metallic bismuth formed during decomposition |

| Exothermic | >500 | Oxidation of metallic bismuth |

Table 2: Kinetic Parameters for the First Decomposition Step

Kinetic analysis of thermogravimetric data reveals the activation energy (Ea) and pre-exponential factor (log A) for the initial stage of decomposition. The process is described by different nucleation equations, with and without autocatalysis.[2]

| Compound | Kinetic Model (f(α)) | Activation Energy (Ea) (kJ mol⁻¹) | log A |

| Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆ | ASTM E698 Analysis | 100.3 | 6.2 |

| Solid Solution with Stearic Acid | First-order with autocatalysis (C1B) | 93 | 5.3 |

Visualizing the Decomposition Pathway

The logical progression of the thermal decomposition of bismuth stearate can be visualized as a series of transformations from the initial stable compound to its final inorganic residues.

Caption: Logical flow of the multi-step thermal decomposition of Bismuth(III) Stearate.

Experimental Protocols

The characterization of the thermal decomposition mechanism relies on a suite of analytical techniques. The methodologies detailed below are based on protocols cited in the primary literature.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This is the core technique for studying thermal decomposition by measuring changes in mass and heat flow as a function of temperature.[4][5]

-

Objective: To determine the temperatures of melting, decomposition, and oxidation, and to quantify mass loss at each stage.

-

Instrumentation: A derivatograph (e.g., Q-1500-D) or a simultaneous TGA/DSC instrument is used.[2][3]

-

Methodology for Kinetic Studies (Linear Heating):

-

A sample of 50–60 mg is placed in a standard open crucible.[2]

-

The sample is heated at a constant linear rate (e.g., 2, 5, or 10°C min⁻¹).[2]

-

The analysis is conducted under an inert atmosphere, such as helium, with a constant flow rate (e.g., 120 cm³ min⁻¹).[2]

-

Mass loss (TG curve) and differential thermal events (DTA curve) are recorded as a function of temperature.

-

-

Methodology for General Characterization:

Kinetic Analysis

Kinetic parameters are calculated from the TGA data to describe the reaction rate of decomposition.

-

Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the decomposition steps.

-

Methodology:

-

Perform a series of TGA experiments under linear heating conditions at multiple heating rates (e.g., 2, 5, and 10°C min⁻¹).[2]

-

Process the resulting thermogravimetric data using specialized kinetic software, such as 'Netzsch Thermokinetics'.[2]

-

Apply model-free or model-fitting methods (e.g., ASTM E698) to calculate the kinetic parameters for the desired decomposition step(s).[2]

-

Product Characterization

The composition of the final residue is confirmed using spectroscopic and diffraction techniques.

-

Objective: To identify the chemical nature of the solid products after thermal decomposition.

-

Techniques:

-

X-Ray Phase Analysis (XPA) / X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the final residue, confirming the formation of Bi₂O₃ and metallic Bi.[3][6]

-

Infrared Spectroscopy (IRS): Used to verify the destruction of the organic stearate ligands and the formation of inorganic metal oxides.[3]

-

Experimental and Analytical Workflow

The comprehensive study of the decomposition mechanism follows a structured workflow from synthesis to final analysis.

Caption: General experimental workflow for investigating thermal decomposition mechanisms.

References

FT-IR Spectroscopic Characterization of Bismuth(III) Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of bismuth(III) stearate. Bismuth compounds, including bismuth stearate, are utilized in various fields, from pharmaceuticals for gastrointestinal treatments to industrial applications as stabilizers and lubricants. FT-IR spectroscopy serves as a fundamental, rapid, and reliable analytical technique to confirm the synthesis of bismuth(III) stearate from its stearic acid precursor and to provide insights into its molecular structure.

Part 1: Experimental Protocol for Bismuth(III) Stearate Synthesis

A common and effective method for synthesizing bismuth(III) stearate is through a precipitation reaction involving a soluble bismuth salt and an alkali metal stearate. The following protocol details the synthesis of bismuth(III) oxohydroxostearate, a stable form of bismuth stearate.[1]

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Stearic acid (C₁₇H₃₅COOH)

-

Sodium hydroxide (NaOH)

-

Nitric acid (HNO₃)

-

Distilled water

Methodology:

-

Preparation of Sodium Stearate Solution:

-

A solution of sodium stearate is prepared by neutralizing stearic acid with a stoichiometric amount of sodium hydroxide solution in distilled water. The mixture is heated and stirred until a clear solution is formed.

-

-

Preparation of Bismuth(III) Nitrate Solution:

-

Bismuth(III) nitrate pentahydrate is dissolved in distilled water. A small amount of nitric acid is added to prevent hydrolysis and ensure the bismuth salt remains fully dissolved.

-

-

Precipitation Reaction:

-

The bismuth nitrate solution is added dropwise to the hot sodium stearate solution (maintained at approximately 80 °C) under vigorous stirring.[1]

-

The molar ratio of stearate ions to bismuth should be maintained at approximately 1.05 to 1.1.[1]

-

The pH of the reaction mixture is adjusted to and maintained at 1.0 using nitric acid to facilitate the formation of the desired product.[1]

-

A white precipitate of bismuth(III) stearate will form immediately upon mixing.

-

-

Isolation and Purification:

-

The resulting precipitate is collected via filtration or centrifugation.

-

The product is washed first with a dilute nitric acid solution (pH 1), followed by several washes with hot distilled water (60 °C) to remove unreacted starting materials and soluble byproducts.[1]

-

The purified bismuth(III) stearate is then dried in an oven at 100 °C to a constant weight.[1]

-

Part 2: Experimental Protocol for FT-IR Analysis

The FT-IR spectrum of the synthesized bismuth(III) stearate is acquired to confirm its formation and identify its characteristic functional groups.

Materials and Equipment:

-

Synthesized bismuth(III) stearate powder

-

Potassium bromide (KBr), spectroscopy grade

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Pellet press

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum (especially in the O-H stretching region).

-

Grind approximately 1-2 mg of the bismuth(III) stearate sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[2]

-

Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[2]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

First, collect a background spectrum of the ambient environment.

-

Then, collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, converted to absorbance.

-

Part 3: Data Presentation and Spectral Interpretation

The primary confirmation of bismuth(III) stearate synthesis via FT-IR is the distinct change in the vibrational bands of the carboxyl group. In the stearic acid reactant, the carboxylic acid group (-COOH) shows a strong carbonyl (C=O) stretching absorption band around 1700 cm⁻¹. Upon reaction with bismuth(III), the proton is lost, forming the carboxylate anion (-COO⁻). This results in the disappearance of the ~1700 cm⁻¹ peak and the appearance of two new, strong absorption bands: the asymmetric and symmetric stretches of the carboxylate group.[3][4][5]

The table below summarizes the key FT-IR absorption bands for bismuth(III) stearate.

Table 1: FT-IR Peak Assignments for Bismuth(III) Stearate

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2955 - 2965 | ν_as(CH₃) | Asymmetric stretching of the terminal methyl group. |

| 2915 - 2925 | ν_as(CH₂) | Asymmetric stretching of the methylene groups in the alkyl chain.[6][7] |

| 2848 - 2855 | ν_s(CH₂) | Symmetric stretching of the methylene groups in the alkyl chain.[6][7] |

| ~1700 | ν(C=O) | Absent. This prominent peak from stearic acid disappears, confirming salt formation.[5][8] |

| 1540 - 1580 | ν_as(COO⁻) | Asymmetric stretching of the carboxylate group.[4][9] Its appearance is a key indicator of salt formation. |

| 1465 - 1475 | δ_s(CH₂) | Scissoring (bending) of the methylene groups. |

| 1395 - 1440 | ν_s(COO⁻) | Symmetric stretching of the carboxylate group.[4][9] This band, along with the asymmetric stretch, confirms the carboxylate structure. |

| ~720 | ρ(CH₂) | Rocking of the methylene groups. |

Note: The exact positions of the carboxylate stretching bands can shift depending on the coordination environment of the bismuth ion. The Bi-O stretching vibrations typically occur at frequencies below 400 cm⁻¹, which is outside the range of standard mid-IR spectrometers.[4]

Part 4: Visualized Experimental Workflow

The entire process from synthesis to characterization can be visualized as a logical workflow.

Caption: Workflow from synthesis to FT-IR analysis of Bismuth(III) Stearate.

References

- 1. sibran.ru [sibran.ru]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Bismuth(3+) Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth(3+) stearate, an organometallic compound formed from the reaction of a bismuth(III) salt with stearic acid, holds significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. Bismuth compounds have a long history of medicinal use, particularly in treating gastrointestinal disorders, and are gaining attention for their antimicrobial and anticancer properties. The stearate ligand, a long-chain saturated fatty acid, imparts lipophilic characteristics to the complex, which can be advantageous in drug delivery systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and purity of chemical compounds. This guide provides a comprehensive overview of the theoretical and practical aspects of ¹H and ¹³C NMR analysis of Bismuth(3+) stearate. Due to a lack of specific published spectra for this compound, this guide presents predicted spectral data based on the analysis of stearic acid and related metal carboxylates, alongside detailed, plausible experimental protocols.

Predicted ¹H and ¹³C NMR Spectral Data

The coordination of the stearate carboxyl group to the bismuth ion is expected to cause slight shifts in the NMR signals of the nearby protons and carbons compared to free stearic acid. The most significant changes are anticipated for the α- and β-carbons and their attached protons. The following tables summarize the predicted chemical shifts for Bismuth(3+) stearate.

Table 1: Predicted ¹H NMR Chemical Shifts for Bismuth(3+) Stearate

| Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| CH₃ (Terminal methyl group) | ~ 0.88 | Triplet |

| -(CH₂)₁₄- (Bulk methylene groups) | ~ 1.25 - 1.40 | Multiplet |

| -CH₂- (β to carboxylate) | ~ 1.65 | Multiplet |

| -CH₂- (α to carboxylate) | ~ 2.35 | Triplet |

Note: The proton of the carboxylic acid group in stearic acid, which appears downfield (typically >10 ppm), will be absent in the spectrum of the bismuth salt.

Table 2: Predicted ¹³C NMR Chemical Shifts for Bismuth(3+) Stearate

| Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O (Carboxylate carbon) | ~ 180 - 185 |

| -CH₂- (α to carboxylate) | ~ 34 - 36 |

| -CH₂- (β to carboxylate) | ~ 25 - 27 |

| -(CH₂)₁₂- (Bulk methylene carbons) | ~ 29 - 30 |

| -CH₂- (Adjacent to terminal methyl) | ~ 22 - 23 |

| -CH₂- (Antepenultimate carbon) | ~ 32 |

| CH₃ (Terminal methyl carbon) | ~ 14 |

Experimental Protocols

Synthesis of Bismuth(3+) Stearate

A common method for the synthesis of metal stearates is through a precipitation reaction.

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Stearic acid (CH₃(CH₂)₁₆COOH)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

Procedure:

-

Preparation of Sodium Stearate Solution: Dissolve a stoichiometric amount of stearic acid in ethanol. In a separate container, dissolve a molar equivalent of sodium hydroxide in distilled water. Slowly add the NaOH solution to the stearic acid solution with constant stirring to form sodium stearate.

-

Preparation of Bismuth Nitrate Solution: Dissolve Bismuth(III) nitrate pentahydrate in a minimal amount of dilute nitric acid to prevent hydrolysis, and then dilute with distilled water.

-

Precipitation: Slowly add the bismuth nitrate solution to the sodium stearate solution with vigorous stirring. A white precipitate of Bismuth(3+) stearate will form immediately.

-

Isolation and Purification: Continue stirring for a few hours to ensure complete reaction. The precipitate is then collected by vacuum filtration, washed several times with distilled water and then with ethanol to remove any unreacted starting materials and impurities.

-

Drying: The purified Bismuth(3+) stearate is dried in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

NMR Sample Preparation and Analysis

Materials:

-

Dried Bismuth(3+) stearate

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Dissolution: Accurately weigh approximately 10-20 mg of the dried Bismuth(3+) stearate and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial. The solubility of metal stearates can be limited, so gentle warming or sonication may be required to aid dissolution.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Add a small amount of TMS to the NMR tube.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum using proton decoupling. Due to the lower natural abundance of ¹³C and potentially long relaxation times for the carbons in the long alkyl chain, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

Mandatory Visualizations

Discussion and Interpretation

The ¹H NMR spectrum of Bismuth(3+) stearate is expected to be dominated by the signals from the long aliphatic chain of the stearate ligand. The terminal methyl group should appear as a triplet around 0.88 ppm. The large signal between 1.25 and 1.40 ppm corresponds to the bulk of the methylene protons. The methylene groups alpha and beta to the carboxylate group are deshielded and will appear further downfield, around 2.35 ppm and 1.65 ppm, respectively. The integration of these signals should correspond to the number of protons in each environment.

In the ¹³C NMR spectrum, the carboxylate carbon is expected to have the most downfield chemical shift, in the range of 180-185 ppm. The carbons of the aliphatic chain will appear in the upfield region, with the terminal methyl carbon appearing around 14 ppm. The α- and β-carbons will be shifted slightly downfield compared to the other methylene carbons due to the influence of the electronegative oxygen atoms of the carboxylate group.

It is important to note that the bismuth nucleus (²⁰⁹Bi) is quadrupolar, which can lead to broadening of the NMR signals of nearby nuclei. However, for the protons and carbons in the long stearate chain, this effect is likely to be negligible for nuclei that are more than a few bonds away from the bismuth center.

Applications in Drug Development

The characterization of Bismuth(3+) stearate by NMR is crucial for its application in drug development for several reasons:

-

Purity Assessment: NMR spectroscopy can be used to confirm the purity of the synthesized compound and identify any residual starting materials or byproducts.

-

Structural Confirmation: The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra provide definitive confirmation of the covalent structure of the stearate ligand and its attachment to the bismuth ion.

-

Stability Studies: NMR can be employed to monitor the stability of Bismuth(3+) stearate in different formulations and under various storage conditions.

-

Formulation Development: Understanding the molecular structure and properties of Bismuth(3+) stearate is essential for designing effective drug delivery systems, such as lipid-based nanoparticles or emulsions, where this compound could act as a stabilizer or the active pharmaceutical ingredient itself.

Solubility Profile of Bismuth(3+) Stearate in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bismuth(3+) Stearate in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on qualitative solubility profiles, factors influencing solubility, and a generalized experimental protocol for determining solubility.

Introduction to Bismuth(3+) Stearate

Bismuth(3+) stearate is a metal salt of stearic acid, a long-chain fatty acid. As a metallic soap, its solubility is primarily dictated by the nature of the organic solvent and the physical conditions of the system, such as temperature. Generally, metal stearates are lipophilic and tend to be more soluble in non-polar organic solvents.

Qualitative Solubility Profile

Based on the general behavior of metal stearates and related bismuth compounds, the following qualitative solubility profile for bismuth(3+) stearate can be inferred:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): Bismuth(3+) stearate is expected to have its highest solubility in non-polar solvents.[1][2] The long hydrocarbon chains of the stearate ligand interact favorably with these solvents.[1]

-

Aromatic and Chlorinated Hydrocarbons: Heating is likely to increase the solubility of bismuth(3+) stearate in aromatic and chlorinated hydrocarbons.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): Solubility is expected to be limited in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Bismuth(3+) stearate is likely to be sparingly soluble to insoluble in polar protic solvents.[3]

-

Special Case - Ethylene Glycol: It is worth noting that other bismuth compounds, such as bismuth(III) oxofumarate, have shown comparatively higher solubility in ethylene glycol, suggesting potential for enhanced solubility of bismuth stearate in this solvent as well.[4]

Factors Influencing Solubility

Several factors can influence the solubility of Bismuth(3+) Stearate in organic solvents:

-

Temperature: In most cases, increasing the temperature will increase the solubility of the compound.

-

Solvent Polarity: As a general rule, "like dissolves like." The non-polar nature of the stearate chains dictates a preference for non-polar solvents.[1]

-

Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease solubility through various interactions.

Quantitative Solubility Data

A thorough search of scientific literature did not yield specific quantitative solubility data for bismuth(3+) stearate in various organic solvents. The table below is presented as a template for researchers to populate as they generate experimental data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Reference |

| e.g., Hexane | 25 | Data Not Available | Data Not Available | Gravimetric | [Internal Data] |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | Spectrophotometric | [Internal Data] |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Gravimetric | [Internal Data] |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | Gravimetric | [Internal Data] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Bismuth(3+) Stearate in an organic solvent using the gravimetric method. This method is straightforward and can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of Bismuth(3+) Stearate in a selected organic solvent at a specific temperature.

Materials:

-

Bismuth(3+) Stearate (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of Bismuth(3+) Stearate to a series of glass vials.

-

Solvent Addition: Add a known volume of the organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For solvents where settling is slow, centrifugation at the desired temperature can be used.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of Bismuth(3+) Stearate.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried residue.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of supernatant withdrawn (L))

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for Bismuth(3+) Stearate and the specific organic solvent being used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of Bismuth(3+) Stearate solubility.

Conclusion

While specific quantitative data on the solubility of Bismuth(3+) Stearate in organic solvents is not widely published, a qualitative understanding based on the principles of metal soap chemistry can guide researchers in solvent selection. It is anticipated that this compound will exhibit greater solubility in non-polar organic solvents. The provided generalized experimental protocol offers a reliable method for researchers to determine specific solubility data for their applications. As more research is conducted, a clearer and more quantitative picture of the solubility profile of Bismuth(3+) Stearate will emerge.

References

- 1. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 2. BISMUTH CARBOXYLATE - Ataman Kimya [atamanchemicals.com]

- 3. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]

- 4. Synthesis of bismuth (III) oxofumarate and its solubility in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical Perspectives on Bismuth(3+) Stearate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bismuth(3+) stearate, an organometallic compound formed from the reaction of bismuth with stearic acid, has garnered interest across various industries, from plastics and cosmetics to pharmaceuticals.[1] Its properties as a stabilizer, lubricant, and its biocompatible nature make it a versatile molecule.[1] In the pharmaceutical realm, bismuth compounds have a long history of use, particularly in treating gastrointestinal ailments.[2][3] While experimental studies have provided insights into the macroscopic properties and applications of bismuth stearate, a deeper understanding of its electronic structure and reactivity at the molecular level necessitates the use of quantum mechanical studies.

This technical guide provides an in-depth overview of the current understanding of bismuth(3+) stearate, integrating experimental findings with theoretical insights from quantum mechanics. Due to the limited number of quantum mechanical studies specifically focused on bismuth stearate, this guide will also draw upon computational studies of related bismuth carboxylates and organobismuth compounds to provide a comprehensive theoretical framework.

Physicochemical Properties and Synthesis

Bismuth(3+) stearate is a salt consisting of a bismuth cation in the +3 oxidation state and three stearate anions. The long hydrocarbon chains of the stearate ligands impart significant lipophilicity to the molecule.

Quantitative Data Summary

| Property | Value | Method | Reference |

| Bismuth Stearate Thin Films | |||

| Band Gap | 3.2 eV | Optical Spectroscopy | [4][5] |

| Bismuth Bilayer Separation | 3.5 nm | X-ray Reflectivity (XRR) | [4][5] |

| Related Bismuth-Carbon Compounds (DFT Calculations) | |||

| Bi-C Bond Length (BiC 2D) | 212.2 pm | DFT (GGA-PBE) | [6][7] |

| Bond Energy (BiC 2D) | -6.41 eV | DFT (GGA-PBE) | [6] |

| Hirshfeld Charge on Bi (BiC 2D) | +0.321 e | DFT (GGA-PBE) | [6] |

| Hirshfeld Charge on C (BiC 2D) | -0.321 e | DFT (GGA-PBE) | [6] |

| Related Bismuth-Containing MAX Phases (DFT Calculations) | |||

| Formation Enthalpy (Zr₂AlC) | -0.40 eV | DFT | [8] |

| Formation Enthalpy (Zr₂BiC) | -4.17 eV | DFT | [8] |

Experimental Protocols: Synthesis of Bismuth(III) Oxohydroxostearate

A common precursor and related compound to bismuth(3+) stearate is bismuth(III) oxohydroxostearate. The following protocol is based on the work of Minina et al.[9]

Materials:

-

Bismuth(III) oxide (Bi₂O₃)

-

Nitric acid (HNO₃) (1:1 v/v)

-

Stearic acid

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

Preparation of Bismuth Nitrate Solution:

-

Dissolve Bismuth(III) oxide in nitric acid (1:1) to obtain a bismuth nitrate solution.

-

-

Preparation of Sodium Stearate Solution:

-

Neutralize stearic acid with a sodium hydroxide solution to obtain a sodium stearate solution.

-

-

Precipitation:

-

Heat the sodium stearate solution to 80 °C.

-

Add the bismuth nitrate solution to the heated sodium stearate solution. The molar ratio of stearic acid to bismuth should be 1.05.

-

Maintain the pH of the mixture at 1.0.

-

-

Washing and Drying:

-

Wash the resulting precipitate once with a nitric acid solution at pH 1.

-

Wash the precipitate twice with distilled water at 60 °C.

-

Dry the final product at 100 °C.

-

This process yields bismuth(III) oxohydroxostearate, which can be a starting material for further reactions to obtain neutral bismuth(3+) stearate.

Synthesis Workflow

The synthesis of bismuth(III) oxohydroxostearate can be visualized as a multi-step process.

Quantum Mechanical Approaches to Bismuth Compounds

Direct quantum mechanical studies on bismuth(3+) stearate are not extensively reported. However, the principles and methods of computational chemistry can be applied to understand its electronic structure and properties. Density Functional Theory (DFT) and semi-empirical methods are powerful tools for investigating large molecules like bismuth stearate.

Theoretical Framework

Quantum chemical calculations for bismuth-containing compounds present unique challenges due to the large number of electrons and the significance of relativistic effects.

-

Relativistic Effects: Bismuth is a heavy element where the velocity of inner-shell electrons is a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in calculations to accurately describe the electronic structure. This is often done through the use of effective core potentials (ECPs) which replace the core electrons with a potential, simplifying the calculation while retaining accuracy.

-

Choice of Functional and Basis Set: In DFT calculations, the choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results. For bismuth compounds, functionals like PBE and B3LYP are commonly used. Basis sets must be able to describe the diffuse nature of the valence electrons and often include polarization and diffuse functions. Recent studies have evaluated various DFT methods for their accuracy in predicting the geometries and NMR spectra of Bi(III) complexes.[10]

-

Semi-empirical Methods: For very large systems, semi-empirical methods like PM3 can provide a computationally less expensive alternative to DFT for predicting thermodynamic properties.[11][12]

Insights from Related Bismuth Compounds

Computational studies on other organobismuth and bismuth carboxylate compounds provide valuable insights that can be extrapolated to bismuth stearate.

-

Bonding and Electronic Structure: DFT calculations on bismuth-carbon compounds have been used to predict bond lengths, bond energies, and charge distributions.[6][7] These studies indicate a polar covalent character for the Bi-C bond.[6] For bismuth carboxylates, the interaction between the bismuth ion and the carboxylate group is expected to be largely ionic, but with some degree of covalent character.

-

Molecular Geometry: The geometry of bismuth(III) compounds is often influenced by the presence of a stereochemically active lone pair of electrons on the bismuth atom. This can lead to distorted coordination geometries. Computational methods can predict these geometries with good accuracy.

-

Reactivity and Catalysis: DFT has been employed to investigate the mechanism of bismuth-catalyzed reactions.[8] These studies can elucidate the role of the bismuth center in activating substrates and facilitating chemical transformations.

Role in Drug Development: Mechanism of Action

Bismuth compounds, most notably bismuth subsalicylate, are used in the treatment of various gastrointestinal disorders.[13][14] Their therapeutic effects are attributed to a combination of antimicrobial and anti-inflammatory actions. While the precise mechanism of action is not fully elucidated, several key pathways have been identified.[13]

Antimicrobial Effects

Bismuth salts exhibit bactericidal activity against a range of pathogens, including Helicobacter pylori, a bacterium linked to peptic ulcers.[2][3]

-

Inhibition of Bacterial Adhesion: Bismuth compounds can prevent bacteria from binding to the mucosal cells of the stomach.[13]

-

Enzyme Inhibition: They can inhibit the activity of bacterial enzymes such as urease, protease, and phospholipase.[13]

-

Disruption of Cell Wall Synthesis: The mechanisms of action of bismuth on gastrointestinal pathogens are complex and include the inhibition of protein and cell wall synthesis.

Anti-inflammatory and Cytoprotective Effects

The salicylate component of some bismuth drugs contributes to their anti-inflammatory properties.

-

Prostaglandin Synthesis Inhibition: Salicylic acid inhibits the cyclooxygenase (COX) enzyme, leading to a reduction in the production of pro-inflammatory prostaglandins.[13]

-

Protective Barrier Formation: Bismuth compounds can form a protective layer over ulcer craters, shielding them from gastric acid and promoting healing.[3]

Signaling Pathway

The multifaceted mechanism of action of bismuth compounds in a gastrointestinal context can be represented in a simplified signaling diagram.

Future Directions and Conclusion

The application of quantum mechanical studies to bismuth(3+) stearate and related compounds holds significant promise for advancing their use in materials science and medicine. Future research in this area could focus on:

-

Developing Accurate Theoretical Models: Tailoring DFT functionals and basis sets specifically for heavy organometallic compounds to improve the accuracy of predictions.

-

Investigating Reaction Mechanisms: Using computational methods to elucidate the detailed mechanisms of action of bismuth-based drugs, potentially leading to the design of more effective therapeutic agents.

-

Predicting Novel Properties: Employing quantum mechanics to predict the electronic, optical, and catalytic properties of new bismuth-containing materials.

References

- 1. pgmsmetal.com [pgmsmetal.com]

- 2. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Periodic stacking of two dimensional Bismuth bi-layers in Bismuth stearate thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Predictions on Structural and Electronic Properties to Synthesize Bismuth-Carbon Compounds in Different Periodicities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predictions on Structural and Electronic Properties to Synthesize Bismuth-Carbon Compounds in Different Periodicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and DFT investigation of new bismuth-containing MAX phases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sibran.ru [sibran.ru]

- 10. Evaluation of DFT methods for predicting geometries and NMR spectra of Bi(III) dithiocarbamate complexes with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

An In-depth Technical Guide to the Electronic and Optical Properties of Bismuth(3+) Stearate Thin Films

Abstract

This technical guide provides a comprehensive overview of the electronic and optical properties of Bismuth(3+) stearate thin films. Bismuth-based materials are of growing interest in various scientific fields, including electronics and medicine, due to their unique characteristics. This document summarizes the available quantitative data, details experimental protocols for synthesis and film fabrication, and provides visualizations of the experimental workflow. While specific data for Bismuth(3+) stearate thin films are limited, this guide consolidates the existing knowledge and draws parallels with related bismuth compounds to offer a broader understanding.

Introduction

Bismuth(3+) stearate is a metal soap that can be assembled into highly ordered thin films using the Langmuir-Blodgett technique. These films are of interest for their potential applications in electronics, optics, and as biocompatible coatings. The stearate ligands provide a long-chain hydrocarbon matrix that encapsulates layers of bismuth ions, creating a unique nanoscale architecture. Understanding the electronic and optical properties of these films is crucial for their application in novel devices and therapeutic platforms.

Electronic and Optical Properties

The electronic and optical properties of Bismuth(3+) stearate thin films are primarily determined by the bismuth ions and their arrangement within the stearate matrix. The long hydrocarbon chains of the stearate molecules act as insulating barriers, influencing the electronic coupling between the bismuth centers.

Quantitative Data

Quantitative data on the electronic and optical properties of Bismuth(3+) stearate thin films is sparse in the current scientific literature. The most significant reported value is the optical bandgap.

| Property | Value | Measurement Technique | Source |

| Optical Bandgap (Eg) | 3.2 eV | UV-Visible Spectroscopy | [1] |

| Refractive Index (n) | Data not available | - | - |

| Extinction Coefficient (k) | Data not available | - | - |

| Electrical Conductivity (σ) | Data not available | - | - |

Note: The lack of comprehensive quantitative data highlights a research gap and an opportunity for further investigation into the properties of this material. For context, other bismuth compounds have shown interesting optical properties. For instance, bismuth oxide (Bi₂O₃) thin films exhibit a high refractive index, and bismuth-containing polymers have been synthesized with refractive indices as high as 1.72[2][3]. The electrical properties of thin bismuth films are also highly dependent on their thickness and structure, with some films exhibiting semiconducting behavior[4].

Experimental Protocols

The fabrication of Bismuth(3+) stearate thin films involves two primary stages: the synthesis of the bismuth stearate precursor and the deposition of the thin film using the Langmuir-Blodgett method.

Synthesis of Bismuth(3+) Stearate

A common method for synthesizing Bismuth(3+) stearate is through the reaction of a bismuth salt with stearic acid. One reported method involves the interaction of fine crystalline bismuth oxide with molten stearic acid[5].

Materials:

-

Bismuth(III) oxide (Bi₂O₃)

-

Stearic acid (C₁₈H₃₆O₂)

Procedure:

-

Fine crystalline bismuth oxide is mixed with stearic acid in a molar ratio of 1:3.

-

The mixture is heated to 100 °C, above the melting point of stearic acid, under constant mixing.

-

The reaction proceeds in the molten state to form Bismuth(3+) stearate.

-

The resulting product is then purified.

Another approach involves the precipitation of bismuth stearate from a solution containing bismuth ions and stearate ions[5].

Materials:

-

Bismuth nitrate (Bi(NO₃)₃) solution

-

Sodium stearate (NaC₁₈H₃₅O₂) solution (prepared by neutralizing stearic acid with sodium hydroxide)

Procedure:

-

A bismuth nitrate solution is added to a sodium stearate solution at a controlled temperature of 80 °C and a pH of 1.0.

-

The molar ratio of stearate ions to bismuth ions is maintained at approximately 1.05.

-

The resulting precipitate of bismuth hydroxostearate is washed and dried to obtain the final product.

Thin Film Deposition by Langmuir-Blodgett Technique

The Langmuir-Blodgett (LB) technique allows for the deposition of monomolecular layers of Bismuth(3+) stearate onto a solid substrate, enabling precise control over the film thickness and organization[1].

Equipment:

-

Langmuir-Blodgett trough

-

Movable barriers

-

Surface pressure sensor (Wilhelmy plate)

-

Dipping mechanism

Substrates:

-

Hydrophobic silicon wafers

-

Hydrophilic glass slides

Procedure:

-

The LB trough is filled with an aqueous subphase.

-

A solution of Bismuth(3+) stearate in a volatile, water-immiscible solvent (e.g., chloroform) is spread dropwise onto the surface of the subphase.

-

The solvent is allowed to evaporate, leaving a monolayer of Bismuth(3+) stearate molecules at the air-water interface.

-

The movable barriers are used to compress the monolayer, increasing the surface pressure. The pressure-area isotherm is recorded to determine the optimal surface pressure for deposition.

-

A clean substrate is vertically dipped into and withdrawn from the trough through the compressed monolayer at a controlled speed.

-

During each upstroke and downstroke, a monolayer of Bismuth(3+) stearate is transferred onto the substrate.

-

This process is repeated to build up a multilayer thin film of the desired thickness.

Characterization Techniques

Several analytical techniques are employed to characterize the structural, electronic, and optical properties of Bismuth(3+) stearate thin films.

-

UV-Visible Spectroscopy: Used to determine the optical bandgap of the thin films by analyzing the absorption of light as a function of wavelength[1].

-

X-ray Reflectivity (XRR): Provides information about the film thickness, density, and surface roughness. It has been used to confirm the periodic stacking of bismuth bilayers within the stearate matrix[1].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the chemical bonds present in the thin film and to confirm the formation of bismuth stearate.

-

Field Emission Scanning Electron Microscopy (FESEM): Provides high-resolution images of the surface morphology of the thin films.

-

Atomic Force Microscopy (AFM): Can be used to further investigate the surface topography and roughness of the films.

Visualizations

Experimental Workflow for Bismuth(3+) Stearate Thin Film Fabrication and Characterization

Caption: Experimental workflow for the synthesis, deposition, and characterization of Bismuth(3+) stearate thin films.

Conclusion

Bismuth(3+) stearate thin films represent an intriguing class of materials with potential applications in various fields. While current research has established a method for their fabrication and determined their optical bandgap, a significant amount of characterization is still required to fully understand their electronic and optical properties. This guide serves as a foundational document for researchers interested in this area, providing the known data and experimental methodologies. Future work should focus on quantifying the refractive index, extinction coefficient, and electrical conductivity to enable the design and development of novel devices based on these materials.

References

In-Depth Technical Guide: Synthesis and Characterization of High-Purity Bismuth(3+) Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of high-purity Bismuth(3+) Stearate. The information is intended to support research and development efforts in pharmaceuticals and materials science.

Introduction

Bismuth compounds have a long history in medicine, notably for their gastrointestinal protective effects.[1][2] Bismuth(3+) stearate, an organobismuth compound, combines the therapeutic potential of bismuth with the physicochemical properties of stearic acid. Its applications are being explored in various fields, including pharmaceuticals, where it may serve as an active pharmaceutical ingredient (API) or an advanced intermediate.[3][4] The synthesis of high-purity bismuth(3+) stearate is crucial for ensuring its safety and efficacy in potential clinical applications. This guide details robust methods for its preparation and thorough characterization.

Synthesis of High-Purity Bismuth(3+) Stearate

The most common and effective method for synthesizing high-purity Bismuth(3+) stearate is through a controlled precipitation reaction. This process typically involves the reaction of a soluble bismuth salt with a stearate salt in an aqueous medium.

Precipitation Method

This method relies on the reaction between an aqueous solution of bismuth nitrate and a solution of sodium stearate. The resulting precipitate is a basic bismuth stearate, often in the form of bismuth oxohydroxostearate.

Experimental Protocol:

-

Preparation of Bismuth Nitrate Solution: Dissolve Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid to prevent hydrolysis and formation of bismuth subnitrate. A typical concentration is around 0.5 M.

-

Preparation of Sodium Stearate Solution: Dissolve stearic acid in a stoichiometric amount of sodium hydroxide solution with heating (approximately 80°C) to form a clear solution of sodium stearate.

-

Precipitation: Heat both the bismuth nitrate and sodium stearate solutions to 80-90°C. Slowly add the bismuth nitrate solution to the sodium stearate solution under vigorous stirring. Maintain the pH of the reaction mixture between 6 and 7.

-

Digestion: Continue stirring the resulting white suspension at 80-90°C for 1-2 hours to allow for particle growth and improved filterability.

-

Filtration and Washing: Filter the precipitate while hot using a Buchner funnel. Wash the filter cake sequentially with hot deionized water to remove unreacted ions and byproducts.

-

Drying: Dry the purified Bismuth(3+) stearate in an oven at 80-100°C to a constant weight.

A schematic of the experimental workflow is provided below:

Synthesis Workflow Diagram

Characterization of Bismuth(3+) Stearate

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized Bismuth(3+) stearate.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition profile of the compound.

Experimental Protocol:

-

Instrument: A simultaneous thermal analyzer (TGA/DSC) is used.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried Bismuth(3+) stearate into an alumina or platinum crucible.

-

Analysis Conditions: Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

Expected Results: A typical thermal profile shows an endothermic peak around 150°C corresponding to the melting of the compound.[5] This is followed by exothermic decomposition steps between 300°C and 500°C, leading to the formation of bismuth oxide as the final residue.[5]

| Thermal Event | Temperature Range (°C) |

| Melting (Endotherm) | ~150 |

| Decomposition (Exotherm 1) | ~300 |

| Decomposition (Exotherm 2) | ~410 |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound and confirm the formation of the metal stearate.

Experimental Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an attenuated total reflectance (ATR) accessory.

-

Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected Results: The FTIR spectrum of Bismuth(3+) stearate is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid dimer (around 3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). A characteristic band around 3560 cm⁻¹ may be present, corresponding to the stretching vibrations of O-H groups in bismuth oxohydroxostearate.[5]

| Wavenumber (cm⁻¹) | Assignment |

| ~3560 | O-H stretching (in oxohydroxostearate) |

| 2918, 2850 | C-H stretching of alkyl chains |

| ~1540 | Asymmetric COO⁻ stretching |

| ~1470 | Symmetric COO⁻ stretching |

3.2.2. X-ray Diffraction (XRD)

XRD is employed to determine the crystalline structure and phase purity of the synthesized Bismuth(3+) stearate.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: A small amount of the powdered sample is mounted on a sample holder.

-

Analysis: The sample is scanned over a 2θ range of 2° to 50°.

Expected Results: The XRD pattern of Bismuth(3+) stearate typically shows a series of sharp diffraction peaks at low 2θ angles, indicative of a well-ordered lamellar structure.[5] The interlayer spacing (d-spacing) can be calculated from the position of these peaks and is typically around 51 Å for bismuth oxohydroxostearate.[5]

Microscopic Analysis (SEM)

Scanning electron microscopy (SEM) is used to investigate the morphology and particle size of the synthesized powder.

Experimental Protocol:

-

Instrument: A scanning electron microscope.

-

Sample Preparation: The powder sample is mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of gold or palladium to ensure conductivity.

-

Analysis: The sample is imaged at various magnifications to observe the particle shape and size.

Expected Results: SEM images of Bismuth(3+) stearate often reveal plate-like or flake-like morphologies. The particle size can vary depending on the synthesis conditions, but typically falls in the range of 50-100 nm in thickness and up to 1 µm in length.[5]

| Parameter | Typical Value |

| Morphology | Plate-like crystals |

| Thickness | 50-100 nm |

| Length | Up to 1 µm |

Purity Analysis

The purity of the synthesized Bismuth(3+) stearate can be determined by complexometric titration to quantify the bismuth content.

Experimental Protocol:

-

Sample Digestion: Accurately weigh a sample of Bismuth(3+) stearate and digest it in a minimal amount of concentrated nitric acid with gentle heating to dissolve the bismuth ions.

-

pH Adjustment: Dilute the solution with deionized water and adjust the pH to approximately 1-2 with a suitable buffer.

-

Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator such as Xylenol Orange until a sharp color change is observed at the endpoint.

-

Calculation: Calculate the percentage of bismuth in the sample based on the volume and concentration of the EDTA solution used.

Relevance in Drug Development: Potential Signaling Pathways

While direct studies on the signaling pathways affected by Bismuth(3+) stearate are limited, the well-documented biological activities of other bismuth compounds provide valuable insights into its potential mechanisms of action, particularly in gastroenterology and oncology.

Anti-inflammatory and Gastroprotective Effects

Bismuth compounds are known to exhibit anti-inflammatory and gastroprotective properties. A key mechanism is believed to be the modulation of prostaglandin synthesis.[6][7] Prostaglandins are lipid compounds that play a crucial role in inflammation and maintaining the integrity of the gastric mucosa.

Inhibition of Prostaglandin Synthesis

Anticancer Potential via NF-κB Inhibition

Several studies have demonstrated the potential of bismuth compounds in cancer therapy. One of the proposed mechanisms is the induction of apoptosis (programmed cell death) in cancer cells through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][8][9] NF-κB is a protein complex that plays a key role in regulating the immune response to infection and is implicated in cancer cell proliferation and survival.

Inhibition of NF-κB Signaling Pathway

Conclusion

This technical guide outlines a reproducible method for the synthesis of high-purity Bismuth(3+) stearate and provides a comprehensive suite of analytical techniques for its characterization. The presented data and protocols offer a solid foundation for researchers and drug development professionals working with this promising organobismuth compound. The potential for Bismuth(3+) stearate to modulate key signaling pathways involved in inflammation and cancer warrants further investigation to unlock its full therapeutic potential.

References

- 1. CN103512881A - Method for detecting metal ion contents in zinc stearate and calcium stearate composite salt - Google Patents [patents.google.com]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pgmsmetal.com [pgmsmetal.com]

- 5. sibran.ru [sibran.ru]

- 6. Colloidal bismuth subcitrate causes sustained release of gastric mucosal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastroduodenal mucosal prostaglandin generation in patients with Helicobacter pylori before and after treatment with bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermogravimetric Analysis of Bismuth(III) Stearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of bismuth(III) stearate. Bismuth compounds, including bismuth stearate, are of significant interest in various fields, including pharmaceuticals for gastrointestinal treatments and as precursors for bismuth-containing oxide materials like superconductors and catalysts.[1][2][3] Understanding their thermal stability and decomposition characteristics through TGA is crucial for their application and development.

Core Concepts in the Thermal Decomposition of Bismuth Stearate

Bismuth stearate is not a single, uniform compound but can exist in several forms, most notably as bismuth oxohydroxostearate, with the chemical formula Bi6O4(OH)4(C17H35COO)6, and as a solid solution of this oxohydroxostearate with stearic acid, denoted as Bi6O4(OH)4(C17H35COO)6·nC17H35COOH.[1] The thermal decomposition of these compounds is a multi-step process that can be effectively studied using thermogravimetry.[1]

The decomposition process, when heated, typically leads to the formation of bismuth oxide (Bi2O3) and, in some cases, dispersed metallic bismuth.[1][2] The presence of metallic bismuth is indicated by an endothermic effect at its melting point of 271°C.[1] Subsequent exothermic effects at higher temperatures (above 500°C) can be attributed to the oxidation of this metallic bismuth.[1]

Experimental Protocols for TGA of Bismuth Stearate

Detailed experimental design is critical for obtaining reproducible and accurate TGA data. Based on published studies, a general protocol for the TGA of bismuth stearate can be established.

Instrumentation and Sample Preparation

-

Synthesis of Bismuth Stearate : Two primary forms have been synthesized for thermal analysis.

-

Bismuth Oxohydroxostearate (Bi6O4(OH)4(C17H35COO)6) : Synthesized by precipitation from acidic solutions (pH=1) at 80°C with a 1:1 molar ratio of sodium stearate to bismuth ion.[1]

-

Solid Solution (Bi6O4(OH)4(C17H35COO)6·nC17H35COOH) : Synthesized similarly but with a 3:1 molar ratio of sodium stearate to bismuth ion.[1]

-

-

Sample Mass : A sample mass of 50–60 mg is typically used for kinetic studies under linear heating.[1]

-

Instrumentation : A derivatograph, such as one from MOM Co. (Hungary), can be used to record TGA and differential thermal analysis (DTA) curves simultaneously.[2]

TGA Parameters

-

Heating Rate : For kinetic studies, linear heating rates of 2, 5, and 10°C min⁻¹ are employed.[1] A common rate for general thermal analysis is 10°C/min.[2]

-

Atmosphere : An inert atmosphere is crucial to study the intrinsic decomposition without oxidation. Helium flow at a rate of 120 cm³ min⁻¹ has been used.[1]

-

Data Analysis : Kinetic parameters can be calculated from thermogravimetric data obtained at different heating rates using specialized software such as 'Netzsch Thermokinetics'.[1]

Quantitative Data from TGA of Bismuth Stearates

The thermal decomposition of different bismuth stearate compounds exhibits distinct thermal events and mass losses. The following tables summarize the key quantitative data.

Table 1: Thermal Events for Bismuth Oxohydroxostearate (Bi6O4(OH)4(C17H35COO)6)

| Thermal Event | Temperature (°C) | Type of Event | Observation |

| Melting | 150 | Endothermic | Transition to a liquid crystal state.[2] |

| Decomposition Step 1 | 300 | Exothermic | Destruction of stearate ions.[2] |

| Decomposition Step 2 | 410 | Exothermic | Further destruction of stearate ions, leading to the formation of bismuth oxide.[2] |

Table 2: Thermal Events for the Solid Solution of Bismuth Oxohydroxostearate with Stearic Acid

| Thermal Event | Temperature (°C) | Type of Event | Observation |

| Melting of Stearic Acid | 70 | Endothermic | Melting of the free stearic acid in the solid solution.[2] |

| Melting of Bismuth Oxohydroxostearate | 100 | Endothermic | Melting of the main compound in the presence of molten stearic acid.[2] |

| Decomposition | 320, 380, 440, 500 | Exothermic | Multi-step decomposition leading to the formation of bismuth oxide.[2] |

Table 3: Kinetic Parameters for the First Decomposition Step

| Compound | Activation Energy (Ea) | Pre-exponential Factor (log A) |

| Bismuth Stearates | 111 kJ mol⁻¹ | 6.5 |

Note: These kinetic parameters were calculated for the first decomposition step and are described by nucleation equations, with and without autocatalysis.[1]

Visualizing the Processes

Diagrams can help illustrate the synthesis and analysis workflows for bismuth stearate.

Caption: Synthesis workflow for bismuth stearate via precipitation.

Caption: Experimental workflow for the TGA of bismuth stearate.

Caption: Generalized thermal decomposition pathway for bismuth stearate.

References

In-Depth Technical Guide to the Molecular Weight Determination of Bismuth(III) Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of bismuth(III) stearate, a compound of interest in various industrial and pharmaceutical applications. Given the potential for structural complexity, including the formation of polynuclear oxo/hydroxo clusters in addition to the simple trivalent salt, experimental determination of molecular weight is crucial for accurate characterization and quality control.

Understanding the Structural Complexity of Bismuth(III) Stearate

Bismuth(III) stearate can exist in multiple forms, each with a different molecular weight. The simplest form is the neutral salt, bismuth tristearate, which is formed from one bismuth(III) ion and three stearate anions.

However, under typical synthesis and hydrolysis conditions, more complex structures can form. These are often polynuclear clusters containing bismuth, oxygen, and hydroxide ions, coordinated to stearate ligands. An example of such a structure is the Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆ cluster. The formation of these different species necessitates robust analytical methods to determine the actual molecular weight of a given sample, as this property significantly influences its physicochemical characteristics and performance in various applications.

Theoretical vs. Experimental Molecular Weight

A summary of the theoretical molecular weights for known forms of bismuth(III) stearate is presented below. These values serve as a reference for the interpretation of experimental data.

| Compound Name | Chemical Formula | Theoretical Molecular Weight ( g/mol ) |

| Bismuth(III) Tristearate | Bi(C₁₇H₃₅COO)₃ | 1059.39 |

| Bismuth Oxohydroxostearate Cluster | Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆ | 3163.09 |

Experimental Protocols for Molecular Weight Determination

The selection of an appropriate analytical technique for determining the molecular weight of bismuth(III) stearate depends on factors such as the expected molecular weight range, the solubility of the sample, and the presence of potential mixtures of different species. This guide details three primary methods: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and colligative property measurements.

Gel Permeation Chromatography (GPC)

GPC, a subset of size-exclusion chromatography, separates molecules based on their hydrodynamic volume in solution. It is a powerful technique for determining the molecular weight distribution of polymeric and large molecules.

Experimental Protocol:

-

Solvent (Mobile Phase) Selection: Tetrahydrofuran (THF) is a commonly used solvent for metal stearates and is a suitable mobile phase for the GPC analysis of bismuth(III) stearate. Ensure the THF is HPLC-grade and stabilized.

-

Column Selection: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes (e.g., 10², 10³, and 10⁴ Å) is recommended to cover a broad range of potential molecular weights, from the simple salt to larger clusters.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the bismuth(III) stearate sample.

-

Dissolve the sample in 10 mL of THF. Gentle warming and sonication may be required to aid dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector is required.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 100 µL.

-

-

Calibration:

-

Prepare a series of solutions of narrow molecular weight distribution polystyrene standards in THF (e.g., ranging from 500 g/mol to 50,000 g/mol ).

-

Inject each standard and record the retention time.

-

Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

-

-

Data Analysis:

-

Inject the prepared bismuth(III) stearate sample solution.

-

Determine the retention time of the sample peak(s).

-

Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample. A low PDI (close to 1) indicates a relatively homogeneous sample, while a higher PDI suggests a mixture of different molecular weight species.

-

GPC workflow for molecular weight determination.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that is well-suited for the analysis of large, thermally labile, and non-volatile molecules, including organometallic compounds. It can provide a direct measurement of the molecular weight of the intact molecule.

Experimental Protocol:

-

Matrix Selection: For non-polar analytes like bismuth(III) stearate, dithranol (1,8,9-anthracenetriol) is a suitable matrix.

-

Sample and Matrix Preparation:

-

Prepare a saturated solution of dithranol in a volatile organic solvent such as THF or chloroform.

-

Prepare a solution of the bismuth(III) stearate sample in the same solvent at a concentration of approximately 1 mg/mL.

-

-

Target Plate Preparation (Dried-Droplet Method):

-

Mix the sample and matrix solutions in a 1:10 (v/v) ratio (sample:matrix).

-

Spot 1 µL of the mixture onto the MALDI target plate.

-

Allow the solvent to evaporate completely at room temperature, resulting in the co-crystallization of the sample and matrix.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A MALDI-TOF mass spectrometer.

-

Laser: Nitrogen laser (337 nm).

-

Mode: Positive ion reflector mode is typically used to enhance mass resolution.

-

Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights in the expected mass range of the analyte.

-

-

Data Analysis:

-

Acquire the mass spectrum of the sample.

-

Identify the peak corresponding to the molecular ion ([M]⁺) or a common adduct (e.g., [M+H]⁺, [M+Na]⁺). The m/z value of this peak will correspond to the molecular weight of the bismuth(III) stearate species.

-

The presence of multiple peaks may indicate a mixture of different bismuth stearate structures or fragmentation.

-

MALDI-TOF MS workflow for molecular weight determination.

Colligative Property Measurements (Cryoscopy)

Experimental Protocol:

-

Solvent Selection: A non-polar solvent in which bismuth(III) stearate has some solubility is required. Benzene or cyclohexane are suitable choices. The cryoscopic constant (Kf) of the chosen solvent must be known. For cyclohexane, Kf = 20.4 K· kg/mol .

-

Apparatus: A Beckmann thermometer or a digital thermometer with high precision (±0.001 °C) and a freezing point depression apparatus are needed. The apparatus typically consists of a jacketed sample tube to ensure slow and uniform cooling.

-

Procedure:

-

Accurately weigh a known mass of the solvent (e.g., 20 g of cyclohexane) into the sample tube.

-

Determine the freezing point of the pure solvent by cooling it slowly while stirring and recording the temperature at which it freezes. Repeat this measurement at least three times to obtain an average value.

-

Accurately weigh a small amount of the bismuth(III) stearate sample (e.g., 0.1 g) and add it to the solvent.

-

Ensure the solute is completely dissolved.

-

Determine the freezing point of the solution using the same cooling and stirring procedure.

-

-

Calculation:

-